3,5-dimethoxy-N'-(1-methylpiperidin-4-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide is a chemical compound with a complex structure that includes a benzohydrazide core substituted with methoxy groups and a piperidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide typically involves the reaction of 3,5-dimethoxybenzoic acid hydrazide with 1-methyl-4-piperidone under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone linkage to a hydrazine.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of benzohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or alkylated benzohydrazides.
Scientific Research Applications
3,5-dimethoxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N’-(1-propyl-4-piperidinylidene)benzohydrazide: Similar structure but with a propyl group instead of a methyl group.
3,5-Dimethoxy-N’-[2-methyl-4-(1-pyrrolidinyl)benzylidene]benzohydrazide: Contains a pyrrolidinyl group instead of a piperidinyl group.
Ketotifen: An organic heterotricyclic compound with a similar piperidinylidene group.
Uniqueness
3,5-dimethoxy-N’-(1-methylpiperidin-4-ylidene)benzohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and piperidinylidene groups. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C15H21N3O3 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H21N3O3/c1-18-6-4-12(5-7-18)16-17-15(19)11-8-13(20-2)10-14(9-11)21-3/h8-10H,4-7H2,1-3H3,(H,17,19) |
InChI Key |
DSPYSGZGFBEENO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC(=CC(=C2)OC)OC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.